Product packaging for Sabinene hydrate(Cat. No.:CAS No. 546-79-2)

Sabinene hydrate

Cat. No.: B1223080
CAS No.: 546-79-2
M. Wt: 154.25 g/mol
InChI Key: KXSDPILWMGFJMM-SMILAEQMSA-N
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Description

Overview of Bicyclic Monoterpenoid Alcohols in Natural Systems

Bicyclic monoterpenoid alcohols are a class of naturally occurring organic compounds characterized by a ten-carbon skeleton arranged in a distinctive two-ring structure. foodb.cahmdb.cahmdb.cacontaminantdb.ca These compounds are derived from two isoprene (B109036) units and are key components of the essential oils of many plants. nih.govglobalresearchonline.net In nature, they play crucial roles, including acting as defense mechanisms against herbivores and pathogens and attracting pollinators. acslab.comontosight.ai

Structurally, these alcohols, like borneol and fenchol, possess a hydroxyl (-OH) group, which imparts a degree of polarity to the otherwise hydrophobic monoterpene framework. ontosight.aihanfanalytik.atnih.gov This structural feature influences their physical and chemical properties, such as solubility and volatility. ontosight.ai The biosynthesis of bicyclic monoterpenes typically involves the cyclization of geranyl diphosphate (B83284) (GPP), a common precursor in the terpenoid synthesis pathway. hmdb.cawikipedia.org

Historical Trajectories of Sabinene (B1680474) Hydrate (B1144303) Investigations

The journey to understanding sabinene hydrate began with early explorations into the chemical composition of plant essential oils. Initial documentation of this compound, also known as 4-thujanol (B106190), emerged from systematic studies of oils derived from various aromatic herbs and mint species. One of the early identifications of this compound was in American peppermint oil, as reported in research published in 1958. acs.org

The advancement of analytical chemistry techniques in the mid-20th century was pivotal for the formal chemical characterization of this compound. Researchers were able to isolate and identify both the cis- and trans- isomers as significant constituents contributing to the distinct aroma of sweet marjoram (Origanum majorana). A significant milestone in understanding its natural origin was the discovery of this compound synthase, the enzyme that catalyzes its formation from geranyl diphosphate. ontosight.ai This discovery elucidated the biosynthetic pathway leading to this bicyclic monoterpenoid alcohol.

Contemporary Research Paradigms and Scientific Significance

Modern research on this compound is multifaceted, with significant interest in its biological activities and potential applications. A primary focus of contemporary studies is its antimicrobial properties. Investigations have demonstrated its efficacy against a range of pathogenic bacteria and fungi. mdpi.comresearchgate.netnih.gov For instance, research on the essential oil of Origanum majorana has highlighted the role of this compound in inhibiting biofilm formation in bacteria like Staphylococcus aureus.

Current research also explores the ecological functions of this compound, particularly its involvement in plant-pathogen interactions. Scientists are investigating how concentrations of this compound in plants may deter herbivores and enhance resistance to pathogens. Furthermore, there is ongoing interest in developing efficient synthetic routes for this compound to meet the demand from the flavor and fragrance industries, where it is valued for its unique sensory characteristics. biosynth.comnih.gov

Table 1: Chemical Properties of this compound

Property Value Source(s)
Chemical Formula C₁₀H₁₈O biosynth.comnih.govlgcstandards.com
Molecular Weight 154.25 g/mol biosynth.comnih.gov
IUPAC Name 2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol nih.gov
Synonyms 4-Thujanol, 5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol biosynth.comnih.gov
Isomers cis-Sabinene hydrate, trans-Sabinene hydrate mdpi.com

Table 2: Natural Occurrence of this compound

Plant Source Scientific Name Source(s)
Sweet Marjoram Origanum majorana foodb.cahmdb.ca
Nutmeg Myristica fragrans acslab.commdpi.combiosynth.com
Bay Laurel Laurus nobilis
Tea Tree Melaleuca alternifolia
Juniper Juniperus species mdpi.combiosynth.com
Spearmint Mentha spicata foodb.cahmdb.caacslab.com
Common Sage Salvia officinalis foodb.cahmdb.canih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1223080 Sabinene hydrate CAS No. 546-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

546-79-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9?,10-/m0/s1

InChI Key

KXSDPILWMGFJMM-SMILAEQMSA-N

SMILES

CC(C)C12CCC(C1C2)(C)O

Isomeric SMILES

CC(C)[C@@]12CCC([C@@H]1C2)(C)O

Canonical SMILES

CC(C)C12CCC(C1C2)(C)O

Other CAS No.

546-79-2

physical_description

terpineol odour

Synonyms

2-methyl-5-(1-methylethyl)bicyclo(3.1.0)hexan-2-ol
4-thujanol
sabinenehydrate

Origin of Product

United States

Natural Occurrence and Chemotaxonomic Distribution

Botanical and Microbial Sources of Sabinene (B1680474) Hydrate (B1144303)

Essential Oil Rich Plant Species (e.g., Majorana hortensis, Origanum, Thymus, Myristica, Juniperus, Salvia, Mentha)

Sabinene hydrate is a characteristic component of essential oils from several plant families, most notably Lamiaceae.

Majorana hortensis (Marjoram): Sweet marjoram is frequently distinguished by high concentrations of this compound. One analysis of M. hortensis from subtropical India reported that cis-(Z)-sabinene hydrate was a major component at 30.81%, with trans-(E)-sabinene hydrate also present at 9.16%. actapharmsci.com Another study on marjoram cultivated in Iran found trans-sabinene hydrate at 14.8% and cis-sabinene hydrate at 4.5%. tandfonline.com

Origanum (Oregano): Various species within the Origanum genus are known to produce this compound. mdpi.com For instance, the essential oil of wild Origanum majorana var. tenuifolium from Cyprus showed that cis-sabinene hydrate was a major component, reaching up to 45.0% in the flowering stage. tandfonline.com

Thymus (Thyme): Several thyme species contain this compound, often as a defining component of specific chemotypes. A study of Thymus vulgaris from Serbia identified a chemotype where cis-sabinene hydrate was a dominant compound at 30.77%, accompanied by trans-sabinene hydrate at 4.98%. nih.gov

Myristica (Nutmeg): The essential oil of Myristica fragrans (nutmeg) seeds contains this compound, although typically in lower amounts compared to other major constituents like sabinene. nih.gov One analysis identified trans-sabinene hydrate at 0.03% and cis-sabinene hydrate at 0.06%. nih.gov

Juniperus (Juniper): this compound is found in the essential oils of various juniper species. In Juniperus sabina from Bulgaria, cis-sabinene hydrate was detected, while the essential oil of Juniperus communis berries contained trans-sabinene hydrate at 0.1%. nih.govnih.gov

Salvia (Sage): Species within the Salvia genus also produce this compound. For example, the essential oil of Salvia nemorosa contained both cis- and trans-sabinene hydrate in concentrations around 0.3-0.5%. essencejournal.com In Salvia officinalis, cis-sabinene hydrate was found at levels of approximately 0.20%. nih.gov

Mentha (Mint): this compound is a known constituent of some Mentha species. researchgate.net The essential oil of Mentha spicata (spearmint) has been reported to contain cis-sabinene hydrate at 1.0%, while Mentha candicans is characterized by predominantly (+)-trans-sabinene hydrate. tandfonline.comoup.com

Below is an interactive data table summarizing the percentage of this compound in various plant species.

Chemotypes and Intraspecific Variability in Production

The production and accumulation of this compound often exhibit significant intraspecific variability, leading to the classification of distinct chemotypes within a single plant species. A chemotype is a chemically distinct entity in a plant species with differences in the composition of secondary metabolites.

In Thymus species, the concept of chemotypes is well-established. For example, within Thymus vulgaris, several chemotypes exist, including a this compound chemotype where cis-sabinene hydrate is the dominant component. nih.gov Similarly, a new cis-sabinene hydrate chemotype was discovered in Thymus pulegioides growing wild in Denmark, which had not been previously described for this species. wisc.eduucviden.dkscilit.com

Origanum majorana also displays chemical polymorphism. The most common chemotype is the terpinen-4-ol/cis-sabinene hydrate type. researchgate.net However, other chemotypes, such as those rich in carvacrol or thymol, are also found, indicating genetic diversity in the biosynthetic pathways. mdpi.com

In the genus Juniperus , chemical variation is also observed. Studies on Juniperus sabina have revealed different chemotypes based on the relative concentrations of sabinene and trans-sabinyl acetate. phytologia.orguniv-batna2.dz This variability can be influenced by factors such as the gender of the plant, with male and female individuals sometimes exhibiting different major constituents. univ-batna2.dz

This chemical diversity is a result of genetic polymorphism in the genes encoding enzymes of the terpene biosynthetic pathway, such as terpene synthases. nih.gov

Geographical and Environmental Influences on Accumulation

The accumulation of this compound in plants is not solely determined by genetics but is also influenced by geographical and environmental factors. The differences in essential oil composition from Majorana hortensis across various countries suggest that environmental, genetic, or pedogenetic (soil-related) factors play a significant role. actapharmsci.com

A study on marjoram cultivated in the north of Iran highlighted that an acceptable content and composition of the oil, including trans-sabinene hydrate (14.8%) and cis-sabinene hydrate (4.5%), could be achieved under those specific geographical conditions. tandfonline.com Similarly, the essential oil profiles of Thymus vulgaris from different locations in France and Serbia showed distinct chemotypes, including a this compound chemotype specific to the Pomoravje District in Serbia, underscoring the influence of geography on chemical expression. nih.gov

Biosynthetic Origin and Precursor Derivation

This compound is a monoterpenoid, and its biosynthesis originates from the 2-methyl-erythritol-4-phosphate (MEP) pathway, which occurs in plant cell plastids. mdpi.com The fundamental precursor for all monoterpenes, including this compound, is geranyl diphosphate (B83284) (GPP). wikipedia.org

The direct enzymatic conversion of GPP to this compound is catalyzed by the enzyme This compound synthase (EC 4.2.3.11). wikipedia.org The reaction mechanism is a complex process involving several steps:

The process begins with the ionization and isomerization of the GPP substrate to form an enzyme-bound tertiary allylic intermediate, (-)-(3R)-linalyl pyrophosphate. nih.gov

This intermediate then undergoes cyclization to form a monocyclic (+)-(4R)-alpha-terpinyl cation. nih.gov

A subsequent 1,2-hydride shift and a second cyclization, followed by the capture of a water molecule, complete the formation of (+)-cis- and (+)-trans-sabinene hydrate. nih.gov

It is noteworthy that the enzymatic synthesis of this compound isomers can occur directly from GPP without the formation of free intermediates like sabinene. mdpi.com The stereochemistry of the final product is highly controlled by the specific synthase enzyme. For instance, in thyme (Thymus vulgaris), two different this compound synthases have been identified that produce a similar range of monoterpenes but with opposite stereospecificity, yielding either the (+) or (-) enantiomers. nih.gov

Biosynthesis and Metabolic Engineering

Enzymatic Pathways of Sabinene (B1680474) Hydrate (B1144303) Formation

The biosynthesis of sabinene hydrate is a complex enzymatic process that begins with a key precursor molecule and involves a specialized enzyme to construct its unique bicyclic structure.

Geranyl Diphosphate (B83284) (GPP) as a Key Intermediate

The journey to this compound begins with geranyl diphosphate (GPP), a central molecule in the biosynthesis of all monoterpenes. kegg.jphmdb.ca GPP is formed through the condensation of two five-carbon units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves products of the methylerythritol 4-phosphate (MEP) or mevalonate (B85504) (MVA) pathways. hmdb.cawikipedia.org This C10 molecule serves as the universal substrate for a class of enzymes known as terpene synthases, which catalyze the formation of a diverse array of monoterpene structures, including this compound. kegg.jpwikipedia.org The enzymatic conversion of GPP is a critical step, channeling carbon from primary metabolism into the specialized secondary metabolic pathway of monoterpenoid production. mdpi.com

This compound Synthase (EC 4.2.3.11) Mechanism and Catalysis

The direct enzymatic conversion of GPP to this compound is catalyzed by this compound synthase (EC 4.2.3.11). wikipedia.orggenome.jp This enzyme belongs to the lyase family and is also referred to as this compound cyclase. wikipedia.org The catalytic mechanism involves a series of intricate steps. Initially, the enzyme facilitates the ionization of the diphosphate group from GPP, generating a geranyl cation. This is followed by an enzyme-mediated cyclization of the carbocation. A key feature of this reaction is the capture of a water molecule, which provides the hydroxyl group of the resulting alcohol. nih.govcapes.gov.br Isotopic labeling studies have confirmed that the oxygen atom in the hydroxyl group of this compound originates from water, not from the pyrophosphate moiety of the substrate. nih.govcapes.gov.br The reaction proceeds without the formation of any detectable free intermediates, such as sabinene or α-thujene. mdpi.comnih.govcapes.gov.br Research indicates that (3R)-Linalyl diphosphate may act as an intermediate in this enzymatic reaction. creative-enzymes.comexpasy.org

Stereospecificity and Enantiomeric Production by Synthases

This compound synthases exhibit remarkable stereospecificity, producing specific stereoisomers of this compound. Different enzymes can be responsible for the biosynthesis of distinct isomers, such as (1S,2R,4S)-(Z)-sabinene hydrate and (1S,2S,4R)-(E)-sabinene hydrate. mdpi.com For instance, the this compound synthase from Melaleuca alternifolia (tea tree), MaTPS-SaH, primarily produces (1R,4R,5S)-(Z)-sabinene hydrate. nih.gov Chiral analysis of the products from this enzyme showed that over 95% of the (Z)-form was the (1R,4R,5S)-(-)-enantiomer, while the (E)-sabinene hydrate was produced as a racemic mixture. nih.gov In thyme (Thymus vulgaris), two different this compound synthases have been identified that produce a similar range of monoterpenes but with opposite stereospecificity, yielding either (+)- or (-)-enantiomers. researchgate.net This stereochemical control is crucial as the biological activity and sensory properties of monoterpenes can vary significantly between different enantiomers. The ability of synthases to produce opposing enantiomers is often determined by their capacity to form different linalyl pyrophosphate (LPP) enantiomers as intermediates. morressier.com

Role of Divalent Metal Ions (e.g., Mn²⁺, Mg²⁺) in Enzyme Activity

The catalytic activity of this compound synthase is dependent on the presence of divalent metal ions. nih.govcapes.gov.brrhea-db.org Both manganese (Mn²⁺) and magnesium (Mg²⁺) have been shown to serve as essential cofactors for the enzyme's function. mdpi.comnih.govcapes.gov.brresearchgate.net These metal ions play a crucial role in the ionization of the geranyl diphosphate substrate by neutralizing the negative charge of the diphosphate group, thereby facilitating its departure and the formation of the initial carbocation intermediate. While both ions can support activity, some terpene synthases may exhibit a preference. For example, a terpinolene (B10128) synthase from Melaleuca alternifolia showed a 90-fold greater affinity for Mn²⁺ over Mg²⁺. nih.gov The requirement for these metal ions is a common feature among terpene synthases. uniprot.org

Intermediates and Non-Enzymatic Conversions (e.g., to Terpinen-4-ol)

While this compound synthase directly produces this compound from GPP without releasing free intermediates, the product itself can undergo further transformations. mdpi.comnih.govcapes.gov.br A significant subsequent reaction is the non-enzymatic conversion of this compound to terpinen-4-ol in planta. nih.govresearchgate.netresearchgate.net Both the (E)- and (Z)-isomers of this compound can serve as precursors for terpinen-4-ol. mdpi.com This conversion is noteworthy as terpinen-4-ol is a major and commercially important constituent of tea tree oil, yet it is not typically a direct product of a terpene synthase. researchgate.net The presence of high levels of this compound in young leaves often correlates with high concentrations of terpinen-4-ol in mature leaves, supporting the precursor-product relationship. mdpi.com

Genetic and Molecular Regulation of Biosynthesis

The production of this compound is under tight genetic and molecular control, which can lead to significant variations in its accumulation within and between plant species, a phenomenon known as chemotypic variation. researchgate.net The expression levels of specific terpene synthase genes are a key determinant of the resulting terpene profile.

For example, in Melaleuca alternifolia, the expression of the this compound synthase gene, MaTPS-SaH, is strongly correlated with the production of terpinen-4-ol (via this compound). researchgate.net Similarly, in different chemotypes of Thymus vulgaris, the transcript levels of specific this compound synthase genes, such as TvTPS6 for (Z)-sabinene hydrate and another for the trans-isomer, vary, contributing to the distinct chemical profiles of these plants. db-thueringen.de

Identification and Characterization of this compound Synthase Genes

This compound is a bicyclic monoterpene alcohol synthesized in various plants by the enzyme geranyl-diphosphate diphosphate-lyase, also known as this compound synthase. ontosight.ai This enzyme catalyzes the conversion of geranyl diphosphate (GPP) into this compound via a cyclization reaction. ontosight.ai The identification and characterization of the genes encoding these synthases are crucial for understanding the biosynthesis of this compound.

Research has led to the identification of several this compound synthase genes from different plant species. These enzymes often exhibit multiproduct capabilities, producing a primary product along with several minor monoterpenes. For instance, in thyme (Thymus vulgaris), two distinct this compound synthases, TvTPS6 and TvTPS7, have been characterized. db-thueringen.de These proteins are responsible for producing (Z)-sabinene hydrate and (E)-sabinene hydrate, respectively, although they also form other products like limonene. db-thueringen.de Similarly, in tea tree (Melaleuca alternifolia), a this compound synthase (MaTPS-SaH) was identified, with its major product being (1R,4R,5S)-(Z)-sabinene hydrate. researchgate.netanu.edu.au This enzyme showed the highest affinity for the precursor GPP compared to other terpene synthases found in the same plant. researchgate.netanu.edu.au

In some cases, enzymes identified as sesquiterpene synthases have been shown to produce this compound derivatives. For example, two terpene synthase genes from Aquilaria sinensis, TPS9 and TPS12, were functionally characterized in Escherichia coli. nih.govnih.gov When incubated with the sesquiterpene precursor farnesyl pyrophosphate (FPP), TPS9 produced cis-sesquithis compound as a main product. nih.govnih.gov

The kinetic properties of these enzymes have also been investigated. The this compound synthase from M. alternifolia (MaTPS-SaH) was found to have a K_m value of 11 μM for GPP, indicating a high affinity for its substrate. anu.edu.au The characterization of these genes provides fundamental knowledge for the potential biotechnological production of this compound.

Identified this compound Synthase Genes
Gene Name Source Organism Major Product(s) Reference(s)
TvTPS6Thymus vulgaris(Z)-Sabinene hydrate db-thueringen.de
TvTPS7Thymus vulgaris(E)-Sabinene hydrate db-thueringen.de
MaTPS-SaHMelaleuca alternifolia(Z)-Sabinene hydrate researchgate.netanu.edu.au
TPS9Aquilaria sinensiscis-Sesquithis compound (from FPP) nih.govnih.gov
OsTPS20Oryza sativa (Rice)cis-Sabinene hydrate (second most abundant product) mpg.de

Transcriptional Regulation of Terpene Synthase Expression

The biosynthesis of monoterpenes, including this compound, is predominantly regulated at the level of gene transcription. researchgate.netdb-thueringen.de Studies on various aromatic plants have demonstrated a strong correlation between the transcript abundance of specific terpene synthase (TPS) genes and the chemical composition of the plant's essential oil. researchgate.netanu.edu.audb-thueringen.de

In oregano (Origanum vulgare), the investigation of different cultivars showed that the variation in essential oil composition, rich in compounds derived from this compound, directly correlated with the transcript concentrations of the corresponding terpene synthases. researchgate.netdb-thueringen.de This indicates that the control of monoterpene synthase activity occurs primarily through the regulation of gene expression. researchgate.netdb-thueringen.de

Similar findings have been reported for Thymus vulgaris. The expression levels of the two identified this compound synthase genes, TvTPS6 and TvTPS7, were compared to the quantities of sabinene hydrates in different chemotypes of the plant. db-thueringen.de This comparison supported the hypothesis that transcriptional control is the main regulatory mechanism for the production of these compounds. db-thueringen.de Furthermore, in tea tree (Melaleuca alternifolia), variations in the expression of three key TPS genes, including the this compound synthase, were found to contribute to the maintenance of different chemical profiles, or chemotypes, although other regulatory levels may also be involved. researchgate.netanu.edu.au In a study on Salvia officinalis, the expression of twelve TPS genes was analyzed, revealing transcriptional control over the biosynthesis of various terpenes. nih.gov

These findings collectively suggest that the quantity and type of this compound and related terpenes produced by a plant are largely determined by which TPS genes are expressed and the level of their expression in the secretory cells. db-thueringen.de

Gene Family Analysis and Functional Divergence

This compound synthase genes belong to the large and diverse terpene synthase (TPS) gene family. scu.edu.aunih.gov The evolution of this gene family through processes like gene duplication and subsequent functional divergence is a primary driver of the vast chemical diversity of terpenes found in the plant kingdom. nih.gov

Genomic studies have revealed that TPS genes are often organized in tandem clusters within a plant's genome. scu.edu.aunumberanalytics.com For example, a draft genome of Melaleuca alternifolia showed that the this compound synthase gene is located within a tight cluster of 13 TPS genes. scu.edu.au This physical proximity suggests that these genes arose from tandem duplication events, which were followed by specialization to create enzymes with new or modified functions. scu.edu.au Such gene clusters, where multiple genes influencing a specific trait are linked, are sometimes referred to as supergenes. scu.edu.au

Functional divergence between highly similar TPS genes has also been observed. In rice (Oryza sativa), two closely related paralogous genes, OsTPS19 and OsTPS20, likely resulted from a recent gene duplication. mpg.de While both encode multiproduct enzymes, OsTPS20 forms cis-sabinene hydrate as its second most abundant product, whereas OsTPS19 does not. mpg.de This functional difference was traced back to a single amino acid variation in the active site of the enzymes, illustrating how minor genetic changes can lead to significant shifts in the product profile. mpg.de This phenomenon of functional innovation and diversification is common within expanded TPS subfamilies, contributing to the chemical adaptability of plants. nih.gov

Biotechnological Production and Pathway Engineering

Heterologous Expression in Microbial Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)

The production of valuable monoterpenes like this compound through microbial fermentation is a promising alternative to extraction from plants. nih.govresearchgate.net The model organisms Escherichia coli and Saccharomyces cerevisiae have been successfully engineered for this purpose. nih.govresearchgate.net Since this compound is formed from sabinene, much of the biotechnological effort has focused on the microbial production of sabinene. d-nb.inforesearchgate.net

In E. coli, which possesses a native methylerythritol 4-phosphate (MEP) pathway for producing terpene precursors, the heterologous expression of a sabinene synthase gene is the first step. d-nb.info To enhance production, a geranyl diphosphate (GPP) synthase gene is often co-expressed to increase the supply of the direct precursor, GPP. d-nb.info For example, an engineered E. coli strain harboring a sabinene synthase gene from Salvia pomifera (SabS1) and a GPP synthase gene was able to successfully produce sabinene. d-nb.info

In Saccharomyces cerevisiae, sabinene production was achieved by expressing a highly specific sabinene synthase (SAS) from Salvia pomifera. nih.gov Further engineering, such as creating a fusion protein of the yeast's native FPP synthase (ERG20) and the sabinene synthase, significantly improved the titer. nih.gov This strategy helps to channel the metabolic flux more efficiently towards the desired monoterpene. nih.gov The heterologous expression of terpene synthases in both E. coli and S. cerevisiae provides a versatile platform for producing not only sabinene but also a wide range of other monoterpenes. researchgate.netdb-thueringen.denih.gov

Microbial Production of Sabinene (Precursor to this compound)
Host Organism Key Genes Expressed Strategy Reference(s)
Escherichia coliSabinene synthase (SabS1), GPP synthase (GPPS2/IspA)Co-expression of synthase genes with MEP or MVA pathway engineering. d-nb.inforesearchgate.net
Saccharomyces cerevisiaeSabinene synthase (SpSAS), Engineered ERG20Expression of a fusion protein (ERG20-SAS) to improve GPP flux. nih.gov

Optimization of Metabolic Pathways (e.g., MEP and MVA pathways)

A key challenge in the microbial production of terpenes is to ensure a sufficient supply of the 5-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). d-nb.info These precursors are generated through the MEP pathway in bacteria like E. coli and the mevalonate (MVA) pathway in yeast. db-thueringen.de Optimizing these native or heterologous pathways is a critical strategy for enhancing product yield. numberanalytics.com

In E. coli, while the native MEP pathway can supply precursors, its capacity is often limiting. researchgate.net A common and effective strategy is to introduce the entire heterologous MVA pathway from yeast into E. coli. d-nb.inforesearchgate.net Studies have shown that an engineered E. coli strain using the heterologous MVA pathway can produce over 20-fold more sabinene compared to a strain relying solely on the native MEP pathway. d-nb.info Further optimization involves balancing the expression of the MVA pathway enzymes to avoid the accumulation of toxic intermediates and to maximize the carbon flux towards IPP and DMAPP. d-nb.inforesearchgate.net

In Saccharomyces cerevisiae, the native MVA pathway is the source of precursors. nih.gov Engineering efforts focus on upregulating key enzymes in this pathway to boost the GPP pool available for monoterpene synthesis. nih.govgoogle.com For instance, overexpressing a truncated version of HMG-CoA reductase (tHMG1), a rate-limiting enzyme in the MVA pathway, is a widely used strategy. nih.gov Additionally, modifying the native FPP synthase (ERG20) to favor the production of GPP over FPP can significantly redirect metabolic flux from sesquiterpenes towards monoterpenes like sabinene. nih.gov

Fermentation Strategies for Enhanced Yield

Beyond genetic and pathway engineering, optimizing the fermentation process is essential for achieving high-titer production of this compound's precursor, sabinene. d-nb.infonumberanalytics.com This involves fine-tuning various physical and chemical parameters of the microbial culture. d-nb.infonih.gov

For sabinene production in engineered E. coli, a systematic optimization of the culture medium and process conditions led to significant improvements in yield. d-nb.inforesearchgate.net Key findings from shake-flask experiments included:

Nitrogen and Carbon Sources: Beef powder as the nitrogen source and glycerol (B35011) as the carbon source resulted in higher sabinene production compared to other options like tryptone or glucose. d-nb.inforesearchgate.net

Temperature: The optimal induction temperature for sabinene production was found to be 31°C. d-nb.inforesearchgate.net

Inducer Concentration: The concentration of the inducing agent (IPTG) was optimized to maximize expression without overburdening the cell's metabolic machinery. d-nb.inforesearchgate.net

These optimized conditions were then scaled up to a fed-batch fermentation process. d-nb.inforesearchgate.net By carefully controlling the feeding of the carbon source (glycerol) to maintain optimal growth and production rates, a final sabinene concentration of 2.65 g/L was achieved. d-nb.inforesearchgate.net This represented a dramatic increase from the initial shake-flask yields and demonstrates the power of combining metabolic engineering with optimized fermentation strategies to enhance the production of target biomolecules. d-nb.inforesearchgate.netnih.gov

Enzyme Engineering for Modified Product Profiles

The inherent plasticity of terpene synthase (TPS) active sites makes them prime candidates for enzyme engineering. Through techniques like site-directed mutagenesis, researchers can alter the product profiles of these enzymes, leading to the formation of novel compounds or changing the ratios and stereochemistry of existing products. This approach has been successfully applied to enzymes involved in the sabinene metabolic pathway, demonstrating the potential to create biocatalysts with tailored outputs.

A significant breakthrough in controlling product stereochemistry was demonstrated with two this compound synthases from thyme (Thymus vulgaris), TvTPS6 and TvTPS7. uni-halle.de These enzymes naturally produce opposite enantiomers of (E)-sabinene hydrate. Research revealed that a single amino acid residue located upstream of the conserved DDxxD motif dictates the stereochemical outcome. uni-halle.de By performing a reciprocal substitution of this key residue—isoleucine in one enzyme and asparagine in the other—the stereospecificity of each synthase was successfully inverted. nih.gov This highlights how a minor change in the enzyme's active site can fundamentally redirect the cyclization cascade of the carbocation intermediate. uni-halle.denih.gov

Table 1: Effect of Site-Directed Mutagenesis on Product Stereochemistry in Thymus vulgaris this compound Synthases This table details the change in the primary product's stereochemistry after reciprocal amino acid substitution in TvTPS6 and TvTPS7.

Enzyme Key Residue Major Product
TvTPS6 (Wild-Type) Isoleucine (+)-(E)-Sabinene hydrate
TvTPS6 (Mutant) Asparagine (-)-(E)-Sabinene hydrate
TvTPS7 (Wild-Type) Asparagine (-)-(E)-Sabinene hydrate

| TvTPS7 (Mutant) | Isoleucine | (+)-(E)-Sabinene hydrate |

Data sourced from Krause et al., 2012, as cited in related studies. uni-halle.de

Enzyme engineering can also expand the catalytic repertoire of a synthase to produce entirely new compounds. In one study, site-directed mutagenesis of a β-sesquiphellandrene synthase from Persicaria minor resulted in a more promiscuous enzyme. researchgate.netnih.gov The wild-type enzyme does not produce hydroxylated sesquiterpenes. However, single mutations at the L454 residue in the active site (L454G or L454A) enabled the mutant enzymes to produce additional hydroxylated compounds, including sesquithis compound and α-bisabolol. researchgate.netnih.gov This demonstrates that targeted mutations can open up new reaction pathways, allowing for the capture of carbocation intermediates by water to yield novel hydroxylated products. researchgate.net

Table 2: Product Profile Modification in Persicaria minor β-Sesquiphellandrene Synthase via Mutagenesis This table shows the new products generated by mutant versions of β-sesquiphellandrene synthase.

Enzyme Variant Primary Native Product Novel Hydroxylated Products Generated
Wild-Type β-Sesquiphellandrene None
L454G Mutant β-Sesquiphellandrene Sesquicineole, Sesquithis compound, α-Bisabolol

| L454A Mutant | β-Sesquiphellandrene | Sesquicineole, Sesquithis compound, α-Bisabolol |

Data sourced from Ker et al., 2020. researchgate.netnih.gov

Furthermore, the product profiles of other monoterpene synthases have been engineered to favor the sabinene scaffold. For instance, a 1,8-cineole synthase from Salvia fruticosa was mutated to produce sabinene as its main product instead of the oxygenated 1,8-cineole. nih.gov This was achieved by substituting an asparagine with an isoleucine, which impeded the ability of a water molecule in the active site to be deprotonated, thereby preventing its capture by the terpene carbocation intermediate and favoring a deprotonation reaction that yields sabinene. nih.gov Similarly, engineering of a (+)-3-carene synthase from Sitka spruce led to variants that produced (-)-sabinene (B131225) as a major product. nih.gov These examples underscore the fine energetic balance within the synthase active site and how specific residues guide the reaction toward different cyclic structures.

Beyond direct protein modification, altering the substrate itself can influence the product outcome. Studies on two terpene synthases from maize (TPS4 and TPS5) showed that using deuterated geranyl diphosphate (GDP) substrates led to a decrease in sabinene and a corresponding increase in this compound. rsc.org This kinetic isotope effect suggests that slowing down the deprotonation step, which forms sabinene, provides a greater opportunity for the carbocation intermediate to be captured by a water molecule, thus yielding more this compound. rsc.org

Synthetic Chemistry and Derivatization Strategies

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches to monoterpenoids, including sabinene (B1680474) hydrate (B1144303), offer a powerful strategy that combines the selectivity of enzymes with the versatility of chemical reactions. The biosynthesis of sabinene hydrate in plants is catalyzed by this compound synthase (EC 4.2.3.11), which converts geranyl diphosphate (B83284) (GPP) into this compound. This enzymatic transformation proceeds through the cyclization of GPP and subsequent water capture.

Research has focused on harnessing this natural pathway. Studies have identified this compound as a direct product of this synthase, making it a key model for understanding terpenoid metabolism. The enzymatic process involves the ionization of GPP to a geranyl cation, followed by cyclization and reaction with water to form both cis and trans isomers. In many instances, the enzymatic synthesis of this compound isomers occurs directly without the formation of free intermediates like sabinene or α-thujene. mdpi.com

The potential for industrial-scale production through engineered microbial systems, such as E. coli, is an area of active investigation. cardiff.ac.uk However, challenges such as low enzyme stability and limited substrate availability in heterologous hosts need to be addressed. Combining enzymatic reactions with chemical transformations, such as oxidation, presents novel chemoenzymatic routes to related compounds. cardiff.ac.uk

Total and Semi-Synthetic Routes

Approaches from Related Terpenes (e.g., α-thujene, sabinene, thujol)

The synthesis of this compound frequently starts from structurally related terpenes due to their natural abundance and chemical accessibility.

From α-thujene: A common industrial synthesis of trans-sabinene hydrate begins with α-thujene. google.commdpi.com The process involves the photosensitized oxygenation of α-thujene to yield trans-4-hydroperoxy-β-thujene. google.commdpi.com This intermediate is then reduced to trans-4-hydroxy-β-thujene, which upon catalytic hydrogenation, produces trans-sabinene hydrate. google.commdpi.com This multi-step process requires careful control of reaction conditions to manage the potentially hazardous peroxide intermediates. justia.com

From sabinene: Sabinene serves as a precursor for α-thujene, which is then converted to this compound. The isomerization of sabinene to α-thujene can be achieved using an alkali metal, like lithium, and a primary or secondary amine, such as ethylenediamine. google.comgoogle.com This method is noted for minimizing the formation of by-products like p-cymene. google.com (-)-Sabinene (B131225) has also been used in asymmetric syntheses, where it is first oxidized to sabinenediol, then cleaved to sabina ketone, a key intermediate that can be reacted with methyllithium (B1224462) to form the stereoisomers of 4-thujanol (B106190) (this compound). nih.gov

Cyclopropanation and Reduction Approaches

Cyclopropanation is a key step in building the bicyclo[3.1.0]hexane core of this compound from monocyclic precursors. One notable approach involves the Corey-Chaykovsky cyclopropanation. researchgate.net In this method, sabina ketone, which can be synthesized via other routes, is treated with trimethylsulfoxonium (B8643921) iodide to generate epoxysabinene. A subsequent reduction of this epoxide with lithium aluminum hydride (LiAlH₄) yields (±)-trans-sabinene hydrate. This pathway is advantageous as it avoids the use of expensive starting materials like sabinene and the handling of hazardous peroxide intermediates.

Another strategy involves a Simmons-Smith reaction on an unstable tertiary alcohol derived from a cyclopentenone, though this has been met with challenges due to decomposition. acs.org However, reduction of the cyclopentenone to a more stable secondary alcohol, followed by a Simmons-Smith reaction, successfully yields demethyl-cis-sabinene hydrate, which can then be oxidized to sabina ketone. acs.org

Stetter Reaction and Nazarov Cyclization in Synthesis

The Stetter reaction, a nucleophilic acylation, has been effectively employed in the total synthesis of (±)-trans-sabinene hydrate. researchgate.netnih.govacs.orgwikipedia.org A short and efficient synthesis starts with the intermolecular Stetter reaction of isovaleraldehyde (B47997) and methyl vinyl ketone, catalyzed by a carbene generated from a thiazolium salt, to produce a 1,4-diketone in high yield. researchgate.net This diketone then undergoes an aldol (B89426) cyclization to form a cyclopentenone intermediate. researchgate.net

In a related approach, a Stetter reaction is used to form a diketone intermediate which then undergoes a Nazarov cyclization. This process starts with the conjugate addition of isobutyraldehyde (B47883) to 3-isopropyl-2-cyclopentenone, catalyzed by a thiazolium ion. The resulting diketone is then treated with polyphosphoric acid (PPA) to induce a Nazarov cyclization, yielding sabina ketone. These methods are valued for their use of inexpensive starting materials. researchgate.net

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a crucial final step in several synthetic routes to this compound. google.com Specifically, in the synthesis from α-thujene, the intermediate trans-4-hydroxy-β-thujene is catalytically hydrogenated to produce trans-sabinene hydrate. google.commdpi.com Similarly, the synthesis from (-)-3-thujol involves the hydrogenation of trans-2-hydroxy-3-thujene to yield the final product. lookchem.com

A variety of catalysts can be employed for this transformation, including Raney nickel, Urushibara nickel, colloidal palladium, platinum black, and platinum oxide. google.com Raney nickel and Urushibara nickel are often preferred due to their high catalytic activity and lower cost. google.comgoogle.com The hydrogenation can be carried out with or without a solvent, with methanol (B129727) being a common choice. google.com The reaction is typically performed under hydrogen pressure at temperatures ranging from 0°C to 45°C. google.comgoogle.com

Catalyst Substrate Product Conditions
Raney Nickeltrans-4-hydroxy-β-thujenetrans-sabinene hydrateH₂, 10 kg/cm ², 30-45°C, Methanol
Urushibara Nickeltrans-4-hydroperoxy-β-thujenetrans-sabinene hydrateH₂, Pressure, 0-40°C
Metal Catalysttrans-2-thujen-4-oltrans-sabinene hydrateH₂

Functionalization and Analog Generation

The functional groups of this compound, particularly the hydroxyl group, provide a handle for further chemical modifications to generate analogs. While the primary focus of synthetic efforts has been on the production of this compound itself, the potential for derivatization exists.

The hydroxyl group can, in principle, undergo nucleophilic substitution reactions, allowing for its replacement with other functional groups. Furthermore, reduction of this compound can yield the parent monoterpene, sabinene.

The generation of analogs is also explored through chemoenzymatic strategies. By synthesizing chemically modified analogs of geranyl diphosphate (GPP), it is possible to use terpene synthases to produce novel monoterpene analogs. cardiff.ac.uk This approach could lead to engineered this compound analogs with potentially enhanced biological activities. cardiff.ac.uk

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of sabinene (B1680474) hydrate (B1144303), enabling its separation from other volatile compounds and subsequent quantification. The choice of technique is dictated by the analytical goals, from routine screening to the determination of enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like sabinene hydrate in various natural products. scielo.org.mxmdpi.com This powerful technique separates individual components of a mixture, which are then identified based on their unique mass spectra. bioline.org.br Headspace sampling is often employed as an effective extraction technique for volatile organic compounds prior to GC-MS analysis. mdpi.com

In studies of essential oils and plant extracts, GC-MS is routinely used to determine the chemical composition. For instance, the analysis of Artemisia rupestris L. volatiles identified cis-sabinene hydrate as a major component. tandfonline.com Similarly, it has been quantified in marjoram products and various commercial beverages. mdpi.comnih.gov The identification is typically confirmed by comparing the retention indices and mass spectra of the analyte with those of reference standards and library data. oiccpress.com

Below is a table summarizing the detection of this compound in various plant species using GC-MS, highlighting its retention time and relative abundance.

Plant SourcePart AnalyzedRetention Time (min)Relative Abundance (%)
Artemisia rupestris L.Whole PlantNot specified8.8
Artemisia rupestris L.FlowerNot specified8.9
Artemisia rupestris L.RootNot specified5.5
Artemisia rupestris L.Aerial StemNot specified4.8
Carbonated Lemon DrinkBeverage12.175Not specified
Origanum majorana L.Commercial Product 1Not specified16.02
Origanum majorana L.Commercial Product 2Not specified8.8

High-Performance Liquid Chromatography (HPLC) for Derivatized Analytes

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for analytes that are not sufficiently volatile or stable for gas chromatography. For compounds like this compound, derivatization may be necessary to enhance their detection by HPLC. In a comprehensive analysis of lime essential oils, normal-phase HPLC was used as a preliminary separation step to isolate oxygenated compounds, including (Z)-sabinene hydrate, from the hydrocarbon matrix before a more detailed analysis by two-dimensional gas chromatography-mass spectrometry (GCxGC-QMS). researchgate.net This off-line combination of NP-HPLC and GCxGC-QMS allowed for the identification of 153 volatile compounds in lime essential oils. researchgate.net

Chiral Gas Chromatography for Enantiomeric Profiling

This compound exists as multiple stereoisomers, and their biological activities can differ. Chiral gas chromatography is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in their separation.

Research on marjoram oils has successfully employed chiral GC to separate the four stereoisomers of cis- and trans-sabinene hydrate. oup.com In a study on Melaleuca alternifolia (tea tree), chiral GC-MS analysis identified the elution order of the four enantiomers of this compound produced by a recombinant enzyme. researchgate.net Similarly, the enantiomeric distribution of this compound has been determined in the essential oils of Origanum majorana L. from Nepal and various tissues of Cinnamomum camphora L. mdpi.comsemanticscholar.org In some cases, a two-column coupled system, combining a low-polarity column with an enantioselective column, is used to improve the resolution of chiral compounds from interfering matrix components. tomsic.co.jp

The following table presents the enantiomeric distribution of this compound in different essential oils as determined by chiral GC.

Plant SourceEnantiomerEnantiomeric Excess (%)
Origanum majorana L. (Nepal)(+)-cis-Sabinene HydrateNot specified
Cinnamomum camphora L. (Branch)(+)-cis-Sabinene Hydrate91.0
Cinnamomum camphora L. (Branch)(+)-trans-Sabinene Hydrate100
Cinnamomum camphora L. (Wood)(+)-cis-Sabinene Hydrate88.0
Cinnamomum camphora L. (Wood)(+)-trans-Sabinene Hydrate100
Cinnamomum camphora L. (Root)(+)-cis-Sabinene Hydrate91.8
Cinnamomum camphora L. (Root)(+)-trans-Sabinene Hydrate100

Spectroscopic and Structural Elucidation Methods

Beyond identification and quantification, spectroscopic methods are crucial for the definitive structural confirmation of this compound, especially in research applications where novel isomers or derivatives may be encountered.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. pageplace.dediva-portal.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structural assignment. ekb.eg In phytochemical research, after isolation and purification, NMR is used to confirm the structure of compounds like this compound. For instance, the structural identification of major and minor compounds isolated from essential oils, including terpene alcohols, is often confirmed using one- and two-dimensional NMR techniques. researchgate.net The chemical shifts and coupling constants obtained from NMR spectra serve as a definitive fingerprint for the molecule's structure. unifap.br

Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides another layer of structural information by analyzing the fragmentation patterns of a selected ion. In GC-MS analysis, the initial mass spectrum provides the molecular weight and a characteristic fragmentation pattern. MS/MS experiments can then be performed on a specific ion from this spectrum to induce further fragmentation. The resulting daughter ions provide valuable clues about the molecule's substructures. This technique is particularly useful for differentiating between isomers that might have similar primary mass spectra. mdpi.com For example, the fragmentation patterns of cis- and trans-sabinene hydrate can be compared to aid in their identification. mdpi.com Research on the biosynthesis of thujone in Western Redcedar used GC-MS to analyze monoterpenoid profiles, including trans-sabinene hydrate, where the mass spectral data is key to identification. oup.com

Optical Rotation for Stereochemical Assignment

Optical rotation is a critical analytical technique used to determine the stereochemistry of chiral molecules like this compound. This property measures the rotation of plane-polarized light as it passes through a sample. The direction and magnitude of this rotation are unique to specific stereoisomers, allowing for their differentiation and assignment.

This compound exists as two main diastereomers: cis and trans. Each of these can exist as a pair of enantiomers ((+)- and (-)-). The specific rotation ([α]D) is a standardized measure of this optical activity. For instance, the (+)-cis-sabinene hydrate isomer exhibits a positive specific rotation, while its enantiomer, (-)-cis-sabinene hydrate, shows a negative rotation of the same magnitude. The same principle applies to the trans isomers.

Detailed research has established the specific rotation values for the isolated enantiomers of cis- and trans-sabinene hydrate. For example, (+)-trans-sabinene hydrate has been reported with a specific rotation value of [α]D +21.0°, while (-)-trans-sabinene hydrate has a value of [α]D -20.5°. Similarly, (+)-cis-sabinene hydrate has a reported value of [α]D +67.5°. The stereochemistry of this compound isomers isolated from natural sources, such as the essential oil of Artemisia gmelinii, has been confirmed using these optical rotation values in conjunction with other spectroscopic data.

The determination of these values is fundamental for quality control and for understanding the biosynthetic pathways that lead to the formation of specific stereoisomers in different plant species.

Table 1: Specific Rotation of this compound Stereoisomers

StereoisomerSpecific Rotation ([α]D)Solvent
(+)-trans-Sabinene Hydrate+21.0°CHCl₃
(-)-trans-Sabinene Hydrate-20.5°CHCl₃
(+)-cis-Sabinene Hydrate+67.5°CHCl₃

Novel Extraction and Sample Preparation Techniques

The isolation of this compound from its natural matrix, primarily plant essential oils, has been advanced by the development of innovative extraction and sample preparation methods. These techniques offer improvements in efficiency, selectivity, and environmental impact over traditional methods like hydrodistillation.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, particularly using carbon dioxide (CO₂), is a highly effective green technology for extracting this compound. In its supercritical state, CO₂ possesses properties of both a liquid and a gas, allowing it to effuse through solid materials and dissolve target compounds. The selectivity of SFE can be precisely controlled by modifying parameters such as pressure, temperature, and the addition of co-solvents.

Research on the essential oil of Juniperus sabina L. (savin) has shown that SFE can yield extracts rich in sabinene and sabinyl acetate, which are closely related to and can be precursors for this compound. Studies on Xylopia sericea fruits demonstrated that SFE at high pressures (250 bar) and a temperature of 40°C yielded an extract containing a significant amount of sabinene (24.7%), highlighting the technique's ability to efficiently extract terpene compounds. The precise conditions can be optimized to favor the extraction of oxygenated monoterpenes like this compound.

Headspace-Single Drop Microextraction (HS-SDME)

Headspace-single drop microextraction is a miniaturized, solvent-minimal sample preparation technique used for the analysis of volatile and semi-volatile compounds from a sample matrix. In this method, a microdrop of a high-boiling-point solvent is suspended from the tip of a microsyringe needle in the headspace above the sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then absorbed into the microdrop.

This technique has been successfully applied to the analysis of volatile compounds in various plants. For instance, HS-SDME coupled with gas chromatography-mass spectrometry (GC-MS) has been used to identify volatile components in the leaves of Lippia alba, where sabinene was a major constituent. This approach is highly effective for screening for the presence of this compound in plant materials due to its simplicity, low cost, and high enrichment factor.

Biological and Ecological Functions

Role in Plant Defense Mechanisms

Plants synthesize a diverse array of secondary metabolites, including sabinene (B1680474) hydrate (B1144303), to protect themselves from various environmental threats. These compounds are crucial components of a plant's defense arsenal, providing protection against herbivores, pathogens, and other stressors.

Anti-Herbivore Deterrence

Sabinene hydrate has been identified as a key compound in deterring herbivory. mdpi.com The presence of this monoterpenoid in plant tissues can make them unpalatable to insects and other herbivores, thus reducing the extent of damage. For instance, studies on sagebrush have shown a correlation between the chemical profile, including compounds like sabinene and its hydrate forms, and the plant's defense against herbivores. escholarship.org Similarly, research on Origanum vulgare (oregano) has demonstrated that its terpenoid content, including cis- and trans-sabinene hydrate, acts as a direct defense against generalist herbivores like Spodoptera littoralis. nih.gov The production of these compounds can be constitutive or induced in response to herbivore feeding, highlighting a dynamic defense strategy. nih.gov

Plant-Pathogen Interactions and Resistance

This compound is involved in the complex interactions between plants and pathogenic microorganisms. It is often part of a blend of volatile organic compounds (VOCs) that contribute to a plant's defense response. frontiersin.org The presence of this compound can inhibit the growth and development of various plant pathogens. For example, essential oils containing significant amounts of this compound have shown inhibitory effects against pathogens like Botrytis cinerea, Fusarium solani, and Phytophthora pseudocryptogea. mdpi.com This suggests that this compound plays a role in the plant's innate immune system, helping to protect it from fungal and oomycete infections.

Insecticidal and Repellent Activities against Pests

Beyond its role as a deterrent, this compound exhibits direct insecticidal and repellent properties against a variety of pests, including bark beetles and mosquitoes.

Bark Beetles: The Eurasian spruce bark beetle, Ips typographus, is a major pest of spruce forests. Research has shown that essential oils containing this compound can have insecticidal and repellent effects against this destructive insect. researchgate.net This suggests a potential application for this compound in the development of environmentally friendly alternatives to synthetic pesticides for forest protection. researchgate.net

Interactions with Microorganisms

This compound's influence extends to a broad spectrum of microorganisms, where it demonstrates significant antimicrobial and biofilm-inhibiting properties. These activities have been primarily investigated through in vitro mechanistic studies.

Antimicrobial Properties Against Bacteria and Fungi (in vitro mechanistic studies)

This compound has shown considerable antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comnih.gov The mechanism of action is often attributed to the disruption of microbial cell membranes, leading to cell lysis and death.

In vitro studies have demonstrated the efficacy of this compound against several medically and agriculturally important microorganisms. For instance, it has shown inhibitory effects against:

Bacteria: Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. mdpi.comnih.gov

Yeasts: Candida albicans and Candida krusei. mdpi.comnih.gov

Fungi: Various species, although some, like Aspergillus niger, have shown more resistance. mdpi.comresearchgate.net

The susceptibility of microorganisms can vary, with Gram-positive bacteria often being more susceptible than Gram-negative bacteria, followed by yeasts and fungi. mdpi.comresearchgate.net

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Microorganisms

Microorganism Type MIC (mg/mL) Reference
Bacillus subtilis Gram-positive bacterium 0.0312 mdpi.comnih.gov
Staphylococcus aureus Gram-positive bacterium 0.0625 mdpi.comnih.gov
Escherichia coli Gram-negative bacterium 0.125 mdpi.comnih.gov
Candida albicans Yeast 0.125 mdpi.comnih.gov
Candida krusei Yeast 0.25 mdpi.comnih.gov
Candida parapsilosis Yeast 0.75 mdpi.comnih.gov

Biofilm Inhibition Mechanisms

Biofilms are structured communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. This compound has demonstrated the ability to inhibit the formation of biofilms by pathogenic bacteria. nih.gov

Research has shown that this compound can effectively inhibit biofilm formation in both Escherichia coli and Staphylococcus aureus, with inhibition rates reported to be between 36% and 86%. This anti-biofilm activity is significant because it can prevent the establishment of chronic infections. The mechanism behind this inhibition may involve interference with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm formation. aimspress.com Studies on essential oils from Origanum majorana, which are rich in this compound, have highlighted its role in preventing biofilm formation by food-related microorganisms. u-szeged.hu

Modulation of Microbial Communities (e.g., gut bacteria of insects)

This compound, as a secondary plant metabolite, plays a significant role in the intricate interactions between plants, insects, and their associated microbial communities. Research indicates that this monoterpenoid can modulate the composition and metabolic activity of gut bacteria in herbivorous insects, influencing the chemical cross-talk between the insect and its host plant.

A notable example is the interaction between the mint beetle, Chrysolina herbacea, and its host plant, watermint (Mentha aquatica). The volatile emissions from M. aquatica leaves are rich in terpenoids, including cis-sabinene hydrate. nih.gov When the beetle feeds on the mint, its gut microbiota metabolize these plant compounds. Studies using two-dimensional gas chromatography–mass spectrometry have revealed marked differences in the volatile chemical profiles of the frass from male and female beetles, which correlates with a sex-specific distribution of cultivable gut bacteria. researchgate.net Bacteria isolated from females primarily belonged to α- or γ-Proteobacteria, while males hosted γ-Proteobacteria or Firmicutes. researchgate.net This suggests that the gut microbiome influences the biotransformation of plant volatiles like this compound in a sex-specific manner. researchgate.net

The metabolic activity of the insect's gut bacteria can lead to the production of oxygenated derivatives from the plant's volatile compounds. nih.gov This biotransformation is a crucial adaptation, as microorganisms in the insect gut can perform metabolic processes that the insect itself cannot, helping it to overcome the plant's chemical defenses. nih.gov In vitro experiments have shown that the microbial communities from male and female C. herbacea beetles exhibit different metabolic patterns when exposed to M. aquatica terpenoids, converting them into a variety of other compounds which may function as pheromones. researchgate.net

Furthermore, this compound itself possesses antimicrobial properties that can directly influence microbial populations. researchgate.netnih.gov Studies have evaluated its efficacy against a range of microorganisms, including bacteria and fungi associated with the bark beetle Ips typographus. researchgate.netnih.gov Commercially available this compound, primarily the trans-isomer, has shown inhibitory effects against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as various yeasts and fungi. researchgate.netnih.gov For instance, the minimum inhibition concentrations (MICs) were found to be as low as 0.0312 mg/mL for B. subtilis. nih.gov This antimicrobial activity suggests that by being present in a host plant, this compound can shape the microbial environment, both within the insect's gut and in its broader ecological niche, such as the galleries of bark beetles. researchgate.netnih.gov

In a different context, essential oils from Origanum majorana, which contain this compound, have been noted for their potential anti-inflammatory activity by affecting cytokine production, an indirect modulation of the host's response to microbial factors. mdpi.com

Table 1: Influence of Chrysolina herbacea Gut Microbiota on Mentha aquatica Volatiles

Volatile CompoundRelative Abundance in Mint Leaf (%)Relative Abundance in Male Frass (%)Relative Abundance in Female Frass (%)Key Finding
cis-Sabinene hydrate0.120.000.01Significantly reduced in frass, indicating metabolic processing by gut bacteria. nih.gov
Pulegone1.330.370.74Major leaf component, partially metabolized by gut microbes. nih.gov
1,8-Cineole26.5412.7218.96Abundant leaf volatile that is significantly altered in the frass.

Allelopathic Effects in Plant-Plant Interactions

Allelopathy refers to the chemical inhibition of one plant by another through the release of compounds into the environment. This compound is a component of essential oils from several plants that exhibit significant allelopathic activity, affecting seed germination and seedling development of neighboring plants. arccjournals.comcabidigitallibrary.org

Research on Artemisia herba-alba (white wormwood) has demonstrated the allelopathic potential of its essential oil, which contains trans-sabinene hydrate as one of its major constituents (8.5%). arccjournals.comcabidigitallibrary.orgresearchgate.net Laboratory experiments evaluated the effect of this essential oil on the germination and early growth of various legume and grass species. arccjournals.com The results showed that increasing concentrations of the essential oil led to a reduction in root length for species like Medicago sativa, Onobrychis sativa, and Bromus tomentellus. arccjournals.com Furthermore, higher concentrations (e.g., 700 ppm) of the oil inhibited seed germination in most tested species, particularly the grasses. cabidigitallibrary.org The percentage and speed of germination in grasses decreased as the essential oil concentration increased, indicating a potent inhibitory effect. arccjournals.com

Similarly, extracts from Tanacetum vulgare (tansy), which can contain (E)-sabinene hydrate, have shown strong allelopathic effects. mdpi.com Studies on the impact of tansy extracts on the model plants Lepidium sativum (garden cress) and Lactuca sativa (lettuce) revealed significant inhibition. mdpi.comvu.lt The acidic fractions of leaf and inflorescence extracts were particularly potent, with the highest concentrations causing up to 100% inhibition of seed germination and growth in garden cress. mdpi.com In lettuce, the acidic leaf extract at a high relative concentration reduced seedling growth by over 98%. mdpi.comvu.lt These findings highlight that allelochemicals present in plants like tansy can have a substantial impact on plant communities. mdpi.comvu.lt

The mechanism of allelopathy is complex, often resulting from the synergistic action of multiple compounds within an essential oil. cabidigitallibrary.org The presence of oxygenated monoterpenes, the class to which this compound belongs, is often correlated with strong allelopathic activity. arccjournals.comresearchgate.net

Table 2: Allelopathic Effects of Essential Oil from Artemisia herba-alba (Containing trans-Sabinene Hydrate)

Test SpeciesEffect ObservedEffective ConcentrationReference
Medicago sativa (Alfalfa)Reduced root lengthIncreasing concentrations arccjournals.com
Onobrychis sativa (Sainfoin)Reduced root lengthIncreasing concentrations arccjournals.com
Lolium perenne (Perennial Ryegrass)Reduced germination percentage and speed700 ppm (high inhibition) cabidigitallibrary.org
Secale montanum (Mountain Rye)Stimulatory germination at low concentrations (300-500 ppm), inhibitory at high concentrations (700 ppm)300-700 ppm arccjournals.com
Bromus tomentellus (Brome Grass)Reduced root length and germinationIncreasing concentrations arccjournals.com

Volatile Organic Compound (VOC) Emissions and Ecological Signaling

This compound is a biogenic volatile organic compound (VOC) synthesized and emitted by numerous plant species. mdpi.com As a VOC, it functions as a crucial signaling molecule in various ecological interactions, including plant defense and plant-plant communication. nih.govresearchgate.net These volatile compounds are essential for a plant's interaction with its biotic and abiotic environment. nih.gov

Plants release a complex blend of VOCs in response to environmental stressors such as herbivory or pathogen attack. researchgate.net this compound is often part of this defensive chemical arsenal. For example, leaf fingerprinting of 42 citrus cultivars identified cis-sabinene hydrate as one of the key VOCs that help distinguish between different cultivars. nih.gov Its presence, along with related compounds like sabinene and thymol, is typically associated with defense responses. nih.gov The emission of these volatiles can serve to repel herbivores or attract their natural enemies. researchgate.net

The role of this compound as a signaling molecule extends to plant-plant interactions. mdpi.com Plants can perceive VOCs released by neighboring damaged plants and, in response, induce their own defensive mechanisms. nih.gov For instance, exposure to volatiles from damaged weeds can induce defensive responses in maize leaves against herbivores. nih.gov this compound is among the many volatile constituents that contribute to this "communication." mdpi.com

It is also important to note that the composition of volatiles can be influenced by the method of analysis. In the context of essential oils, some this compound may be formed as an artifact during the heat-intensive steam distillation process through the structural rearrangement of other monoterpenes like sabinene. mdpi.com However, its natural emission from plants like various species of Citrus, Origanum, Thymus, and Juniperus confirms its role as a naturally synthesized secondary metabolite involved in ecological signaling. mdpi.com

Table 3: Examples of Plants Emitting this compound as a Volatile Organic Compound

Plant Genus/SpeciesIsomer(s) MentionedEcological ContextReference
Citrus spp.cis-Sabinene hydrateDefense response, chemotaxonomy mdpi.comnih.gov
Artemisia herba-albatrans-Sabinene hydrateAllelopathy arccjournals.comresearchgate.net
Tanacetum vulgare(E)-Sabinene hydrateAllelopathy mdpi.com
Origanum spp. (Oregano)This compoundNatural constituent of essential oil mdpi.com
Thymus spp. (Thyme)This compoundNatural constituent of essential oil mdpi.com
Mentha aquatica (Watermint)cis-Sabinene hydrateHerbivore interaction, insect gut microbe modulation nih.gov
Juniperus spp. (Juniper)This compoundNatural constituent of essential oil mdpi.com

Structure Activity Relationship Sar Studies and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com These models use physicochemical properties or molecular descriptors to predict the activity of new compounds. wikipedia.org For terpenoids, QSAR studies have been developed to predict various activities, such as neuroprotective effects, by correlating properties like lipophilicity and molecular shape with biological outcomes. researchgate.net However, based on the available scientific literature, specific QSAR models developed exclusively for sabinene (B1680474) hydrate (B1144303) and its range of biological activities are not extensively documented. Such studies would be beneficial to systematically explore how variations in its bicyclic monoterpenoid structure influence its efficacy against different biological targets.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method helps in understanding the interactions and binding affinity between a ligand, such as sabinene hydrate, and its biological target.

Several studies have employed molecular docking to investigate the interaction of this compound with various non-human protein targets. For instance, docking studies have been performed to evaluate its potential as an inhibitor against enzymes relevant to microbial pathogens. In a study targeting Plasmodium falciparum glutathione (B108866) S-transferase (PfGST), a key enzyme in the malaria parasite, cis-sabinene hydrate was docked and showed a binding energy score of -9.55, indicating a potential interaction. jetir.org

Another computational study explored the interaction of constituents from various Lamiaceae family plants with NADPH oxidase, a protein relevant to oxidative stress. researchgate.net While the study focused on the antioxidant potential, it included molecular docking of major volatile compounds. In a different context, the interaction of trans-sabinene hydrate with tyrosinase was visualized, suggesting a potential binding interaction with this enzyme. researchgate.net

A systems pharmacology approach to identify potential therapeutic agents for Chronic Obstructive Pulmonary Disease (COPD) from Vitex negundo L. included this compound in its list of phytochemicals. imrpress.com This study used cheminformatics and molecular docking to evaluate compound-target interactions, although specific binding scores for this compound were not detailed in the abstract. imrpress.com

These docking studies provide a theoretical framework for the observed biological activities of this compound, suggesting that its effects may be mediated by direct binding to and inhibition of key microbial or cellular enzymes.

Interactive Data Table: Molecular Docking Studies of this compound

Compound IsomerTarget ProteinTarget Organism/SystemDocking Score/FindingReference
cis-Sabinene hydrateGlutathione S-transferase (PfGST)Plasmodium falciparum-9.55 (Binding Energy) jetir.org
trans-Sabinene hydrateTyrosinaseNot SpecifiedInteraction Visualized researchgate.net
This compoundNADPH OxidaseNot SpecifiedIncluded in docking of major volatiles researchgate.net
This compoundCOPD Immunological ReceptorsMus musculus (mouse)Target-compound interaction identified imrpress.com

Pharmacophore Development for Bioactivity Prediction (non-human targets)

Pharmacophore modeling is a method used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. walshmedicalmedia.com These models serve as templates for screening large databases of compounds to find new molecules with potential activity. walshmedicalmedia.comimrpress.com

While pharmacophore-based approaches are common for lead optimization and virtual screening, specific studies detailing the development of a pharmacophore model derived from this compound for predicting its bioactivity against non-human targets are not prominent in the reviewed literature. Developing such a model would require a set of active compounds with known potencies against a specific target, from which the key chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, can be abstracted. walshmedicalmedia.comimrpress.com Given this compound's known antimicrobial and anti-biofilm activities, a pharmacophore model could be a valuable tool for identifying novel antimicrobial agents with a similar mechanism of action.

Influence of Stereochemistry on Biological Activity

This compound exists as two primary stereoisomers: cis-sabinene hydrate and trans-sabinene hydrate. nih.gov The spatial arrangement of the hydroxyl group relative to the bicyclic ring structure significantly influences the molecule's physical properties and biological activities.

Research has shown that the different stereoisomers of this compound exhibit distinct biological effects, particularly in the realm of antimicrobial and anti-biofilm activity. Essential oils from Origanum majorana (marjoram) can have varying compositions, with some chemotypes being rich in cis-sabinene hydrate (30–44%) and others containing significant amounts of both trans-sabinene hydrate (25.18%) and cis-sabinene hydrate (5.44%). nih.gov

A study investigating the antimicrobial and biofilm-inhibitory effects of O. majorana essential oil and its components found that this compound exhibited notable activity. nih.gov Specifically, this compound (isomer not specified in this particular test, but likely a mix or the trans-isomer which was commercially available) was an effective inhibitor of biofilm formation in Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), with inhibition rates between 36% and 86%. nih.govmdpi.com Furthermore, this compound showed a moderate ability to inhibit efflux pumps in the MRSA strain, which is a mechanism of antibiotic resistance. nih.gov

While many studies on essential oils report the presence of one or both isomers, a direct comparative study of the isolated, pure cis and trans isomers against a wide range of microbial targets is often lacking. mdpi.comnih.gov However, the existing evidence strongly suggests that the stereochemistry is a critical determinant of this compound's biological function, a common principle in the activity of monoterpenes. researchgate.net The specific orientation of the hydroxyl group can affect how the molecule interacts with target enzymes or cell membranes, leading to differences in potency and efficacy between the isomers. smolecule.com

Emerging Research Frontiers and Future Perspectives

Sustainable Production Methods and Biorefinery Concepts

The increasing demand for natural and sustainably sourced chemicals has driven research into alternatives to traditional chemical synthesis for compounds like sabinene (B1680474) hydrate (B1144303). A significant frontier is the development of microbial fermentation and enzymatic processes for its production. While sabinene hydrate is naturally produced by plants, extraction yields can be low and variable. Microbial synthesis presents a promising and sustainable alternative. researchgate.net

Metabolic engineering of microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae has been a primary focus. researchgate.netsmolecule.com Scientists have successfully constructed biosynthetic pathways in these microbes to produce sabinene, the direct precursor to this compound. researchgate.netnih.govnih.govd-nb.info This is achieved by introducing and optimizing genes for key enzymes, including geranyl diphosphate (B83284) (GPP) synthase and sabinene synthase, which convert simple sugars like glycerol (B35011) or glucose into sabinene. nih.govnih.govd-nb.info For instance, studies have demonstrated that assembling a pathway using the methylerythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (B85504) (MVA) pathway, combined with GPP and sabinene synthase genes in an engineered E. coli strain, can lead to significant sabinene production. nih.govnih.gov Optimization of culture conditions, such as temperature and medium composition, has further enhanced production titers, reaching up to 2.65 g/L in fed-batch fermentation. nih.govnih.gov The sabinene produced can then be converted to this compound through a subsequent hydration step. smolecule.com

This bio-based production aligns with the principles of a biorefinery. A biorefinery is a facility that integrates biomass conversion processes to produce fuels, power, and value-added chemicals. etipbioenergy.euresearchgate.net In this model, renewable feedstocks like agricultural waste or sugars are used to produce not just one, but multiple products, maximizing value and minimizing waste. etipbioenergy.eu The microbial production of sabinene or this compound can be a component of a larger biorefinery where other co-products, such as biofuels or animal feed, are also generated, creating a sustainable and economically viable manufacturing process. etipbioenergy.euieabioenergy.com

Enzymatic biosynthesis offers another sustainable route. The enzyme sabinene-hydrate synthase, which directly converts geranyl diphosphate (GPP) to this compound, has been identified and characterized in several plants. uniprot.org This enzymatic process occurs under mild physiological conditions and represents a single-step conversion, making it an attractive target for cell-free biocatalytic systems or for optimization within microbial hosts.

ParameterResearch Finding
Microbial Hosts Escherichia coli, Saccharomyces cerevisiae researchgate.netsmolecule.com
Biosynthetic Pathways Methylerythritol 4-phosphate (MEP), Mevalonate (MVA) nih.govnih.gov
Key Enzymes Geranyl diphosphate synthase, Sabinene synthase nih.govnih.gov
Achieved Titer (Sabinene) 2.65 g/L in fed-batch fermentation of E. coli nih.gov
Feedstocks Glycerol, Glucose nih.govd-nb.info

Applications in Green Chemistry and Bio-based Materials

This compound and its precursor, sabinene, are gaining attention for their potential applications in green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use of hazardous substances. mdpi.com A primary application is the use of these bio-derived molecules as platform chemicals and renewable feedstocks.

Sabinene, produced through sustainable microbial fermentation, is being explored as a precursor for advanced biofuels, particularly for the next generation of aircraft fuels. researchgate.netnih.govnih.govd-nb.info The conversion of biomass-derived terpenes into high-density fuels is a key area of research for replacing petroleum-based products. d-nb.info

Furthermore, sabinene has been demonstrated to be an effective green solvent in organic synthesis. mdpi.com Derived from biomass, it is a sustainable alternative to conventional petroleum-based solvents, which often have a significant environmental impact. mdpi.com Its use in synthesizing heterocyclic compounds, for example, contributes to the recycling of industrial waste and aligns with the principles of a circular economy. mdpi.com While research has focused on sabinene, the structural similarity of this compound suggests it may also have potential as a bio-based solvent.

The inherent biological properties of this compound also open avenues for green applications. It is widely used as a fragrance and flavoring agent in a variety of consumer products, including cosmetics, detergents, and foods. biosynth.comsigmaaldrich.com Its production from renewable resources provides a sustainable alternative to synthetically derived fragrances. Additionally, this compound exhibits antimicrobial properties. biosynth.commdpi.com This creates potential for its use in formulating natural preservative systems, reducing the reliance on synthetic preservatives in food, cosmetics, and other products. biosynth.com

Advanced Breeding Strategies for Chemotype Enhancement

In many plant species, the composition of essential oils varies significantly, leading to distinct chemical profiles known as chemotypes. Advanced breeding strategies are an emerging frontier aimed at enhancing the production of specific desired compounds, such as this compound, in plants. The primary goal of these programs is to develop plant varieties with consistently high yields of the target metabolite. nih.gov

A major focus of this research is on commercially important plants like tea tree (Melaleuca alternifolia), where specific terpenes are linked to medicinal value. nih.govanu.edu.au For example, in tea tree, this compound is a precursor to terpinen-4-ol, a medicinally active component. mdpi.comnih.gov Therefore, a key objective for breeders is to increase the foliar concentration of this compound. nih.gov This requires a deep understanding of the genetic basis of terpene biosynthesis. By identifying the genes that code for key enzymes, such as this compound synthase, researchers can develop molecular markers. nih.govanu.edu.au These markers allow breeders to screen plant populations and select for individuals that possess the genetic traits for high-yield production, significantly accelerating the breeding process compared to traditional selection methods.

Similar strategies are being explored in other plant genera like Origanum, Sideritis, and Citrus. nih.govlongdom.orgmdpi.com Studies have shown significant variation in the concentration of this compound among different genotypes and populations of these plants. mdpi.com By analyzing the chemical profiles of these diverse populations, researchers can identify elite chemotypes with desirable traits. longdom.orgmdpi.com This information is crucial for guiding breeding strategies to develop new cultivars with enhanced and standardized concentrations of this compound for use in the pharmaceutical, food, and fragrance industries. longdom.org

Interdisciplinary Research Integrating Omics Technologies (Genomics, Proteomics, Metabolomics)

The comprehensive understanding and manipulation of this compound biosynthesis is greatly advanced by interdisciplinary research that integrates various "omics" technologies.

Genomics research focuses on identifying and characterizing the genes involved in the this compound biosynthetic pathway. researchgate.net Scientists have successfully identified, cloned, and characterized sabinene synthase and this compound synthase genes from various plants, including Sage (Salvia officinalis) and Tea Tree (Melaleuca alternifolia). researchgate.netuniprot.orgnih.govanu.edu.au This genetic information is fundamental for metabolic engineering efforts in microbes and for developing molecular markers for plant breeding programs. nih.gov

Proteomics , the large-scale study of proteins, provides insights into the enzymes that catalyze the steps in the biosynthetic pathway. A proteomic analysis of an engineered Saccharomyces cerevisiae strain designed to overproduce sabinene revealed how the introduction of the biosynthetic pathway impacts the organism's central cellular metabolism. nih.gov By understanding the expression levels and coordination of metabolic enzymes, researchers can identify bottlenecks in the production pathway and devise strategies to optimize yields, for instance by balancing cytosolic and mitochondrial pathways. nih.gov This approach helps in maintaining optimal protein expression levels for the efficient synthesis of the target compound. nih.gov

Metabolomics , which involves the comprehensive analysis of all metabolites within a cell or organism, is a powerful tool for chemotype characterization and process optimization. fu-berlin.de "Volatilomics," a sub-field of metabolomics focused on volatile organic compounds, has been used to create chemical fingerprints of different plant cultivars, such as in Citrus and cucumber. nih.govfrontiersin.orgresearchgate.net This allows for the identification of key compounds, including this compound, that distinguish different breeding lines. nih.govfrontiersin.org Metabolomic approaches also help unravel how environmental factors affect the production of secondary metabolites, providing crucial information for agriculture and for standardizing the quality of plant-derived products. fu-berlin.de The integration of these omics technologies provides a holistic view of the biological system, from the genetic blueprint to the final chemical product, enabling more targeted and efficient strategies for enhancing the production of this compound. researchgate.net

Q & A

Q. What metadata is critical for reproducibility in this compound studies?

  • Answer : Include (i) plant voucher specimen codes, (ii) GC-MS parameters (ionization mode, scan range), (iii) NMR solvent (CDCl₃ vs. DMSO-d₆), and (iv) enantiomeric excess (ee%) for synthetic derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.